5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol
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Overview
Description
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol is a novel aromatic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a carboxylic acid group, a fluorine atom, and a cyanophenol moiety, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The cyano group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Carboxy-5-fluorophenyl)nicotinic acid
- 5-(3-Carboxy-5-fluorophenyl)-2-methoxynicotinic acid
- 5-(3-Carboxy-5-fluorophenyl)-6-hydroxynicotinic acid
Uniqueness
5-(3-Carboxy-5-fluorophenyl)-2-cyanophenol stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields make it a compound of significant interest.
Properties
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-12-4-10(3-11(5-12)14(18)19)8-1-2-9(7-16)13(17)6-8/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLWNTPZVAIHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684867 |
Source
|
Record name | 4'-Cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-84-7 |
Source
|
Record name | 4'-Cyano-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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